molecular formula C25H24N2O4 B12172721 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

Cat. No.: B12172721
M. Wt: 416.5 g/mol
InChI Key: TXJWUEUMOBRWDH-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a trimethoxyphenyl group, and an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxamide
  • 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
  • 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxylate

Uniqueness

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

TXJWUEUMOBRWDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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